3-benzyltetronic acid (CAS 3734-22-3) physical and chemical characteristics
3-benzyltetronic acid (CAS 3734-22-3) physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzyltetronic acid (CAS 3734-22-3), also known as 3-benzyl-4-hydroxyfuran-2(5H)-one, is a derivative of the tetronic acid scaffold. Tetronic acids are a class of five-membered lactone heterocycles that are the core structural motif in a wide array of natural products exhibiting significant biological activities.[1] These activities include antibiotic, antiviral, and antineoplastic properties, making tetronic acid derivatives, such as the subject of this guide, of considerable interest to the drug discovery and development community.[2] The benzyl substitution at the C3 position provides a key lipophilic feature that can influence the compound's pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 3-benzyltetronic acid, its reactivity, and standardized protocols for its characterization. The information herein is intended to serve as a foundational resource for researchers utilizing this compound in their scientific endeavors.
Chemical Identity and Molecular Structure
3-Benzyltetronic acid is structurally defined by a furan-2(5H)-one ring substituted with a benzyl group at the 3-position and a hydroxyl group at the 4-position.
| Identifier | Value |
| CAS Number | 3734-22-3 |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol [1] |
| IUPAC Name | 3-benzyl-4-hydroxyfuran-2(5H)-one |
| Synonyms | 3-(phenylmethyl)-4-hydroxy-2(5H)-furanone, NSC-111171[1] |
Tautomerism
A critical chemical feature of tetronic acids is their ability to exist in multiple tautomeric forms. The primary equilibrium for 3-benzyltetronic acid is between the enol form (4-hydroxy-2(5H)-furanone) and the keto form (furan-2,4(3H,5H)-dione). Spectroscopic evidence for other tetronic acid derivatives suggests that the enolic tautomer is generally the more stable and predominant form.[3] This equilibrium is crucial as it dictates the molecule's reactivity, particularly its ability to act as a nucleophile or to chelate metal ions.
Caption: Tautomeric equilibrium of 3-benzyltetronic acid.
Physicochemical Characteristics
While extensive experimental data for 3-benzyltetronic acid is not widely published, the following table summarizes its known identifiers and predicted physicochemical properties based on its structure and data from related compounds.
| Property | Value/Information | Source |
| Appearance | Predicted: White to off-white crystalline solid. | General properties of similar organic acids. |
| Melting Point | Data not available. Related tetronic acids have melting points ranging from 135-160 °C.[4] | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and DMSO, with limited solubility in water.[5] | General solubility of benzyl-substituted carboxylic acid analogues. |
| pKa | Predicted: ~3.5 - 4.5. The enolic hydroxyl group imparts acidic character. | The pKa of the parent tetronic acid is approximately 3.76. |
Spectroscopic Profile (Predicted)
The following sections detail the predicted spectroscopic data for 3-benzyltetronic acid. These predictions are based on established principles of NMR and IR spectroscopy and serve as a guide for experimental verification.
Predicted ¹H NMR Spectrum
The expected proton NMR chemical shifts (in a solvent like DMSO-d₆) are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Broad Singlet | 1H | Enolic -OH |
| ~7.20 - 7.35 | Multiplet | 5H | Aromatic C-H |
| ~4.60 | Singlet | 2H | Methylene C-H (-CH₂-Ph) |
| ~3.60 | Singlet | 2H | Ring Methylene C-H (-O-CH₂-) |
Rationale: The enolic proton is expected to be significantly deshielded and may be broad due to hydrogen bonding. The aromatic protons of the benzyl group will appear in their characteristic region. The two sets of methylene protons are in distinct chemical environments and are predicted to appear as singlets in the absence of adjacent protons for coupling.
Predicted ¹³C NMR Spectrum
The expected carbon-13 NMR chemical shifts are:
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C2 (Lactone C=O) |
| ~170 | C4 (Enolic C-OH) |
| ~138 | C1' (Quaternary aromatic) |
| ~129 | C3'/C5' (Aromatic) |
| ~128 | C2'/C6' (Aromatic) |
| ~126 | C4' (Aromatic) |
| ~100 | C3 (Benzyl-substituted ring carbon) |
| ~69 | C5 (Ring methylene -CH₂-O-) |
| ~30 | Benzyl methylene (-CH₂-Ph) |
Rationale: The carbonyl and enolic carbons are the most deshielded. The aromatic carbons will appear in the 120-140 ppm range. The aliphatic carbons of the furanone ring and the benzyl methylene group will be the most shielded.
Predicted Infrared (IR) Spectrum
Key IR absorption bands are anticipated as follows:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200 - 2800 | O-H | Broad band, indicative of the enolic hydroxyl group. |
| 1750 - 1720 | C=O | Strong absorption from the lactone carbonyl stretch. |
| 1650 - 1620 | C=C | Absorption from the endocyclic double bond. |
| 1600, 1495, 1450 | C=C | Aromatic ring stretches. |
| 1200 - 1000 | C-O | Stretch from the lactone ether linkage. |
Rationale: The IR spectrum is expected to be dominated by a strong carbonyl absorption and a broad hydroxyl stretch, which are characteristic features of hydroxy lactones.
Reactivity and Synthetic Considerations
The reactivity of 3-benzyltetronic acid is governed by the functional groups present in its structure: the enolic hydroxyl group, the lactone ring, and the benzylic position.
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Acidity and O-Alkylation : The enolic hydroxyl group is acidic and can be deprotonated with a suitable base. The resulting enolate can undergo O-alkylation or O-acylation reactions.[6]
-
C3-Position Reactivity : The C3 position is part of a β-dicarbonyl-like system, making the protons on the adjacent benzyl methylene group potentially acidic and amenable to further functionalization under specific conditions.
-
Synthesis : A common synthetic route to 3-substituted tetronic acids is the Dieckmann condensation. For 3-aryltetronic acids, a one-pot tandem transesterification/Dieckmann condensation of methyl arylacetates and methyl hydroxyacetates with a strong base like potassium tert-butoxide has been reported to be efficient.[7]
Potential Applications in Research and Drug Development
Derivatives of tetronic acid are known for a wide spectrum of biological activities. They can act as mimics for carboxylate or phosphate groups, leading to the inhibition of various enzymes such as phosphatases and HIV-protease.[8] The introduction of a benzyl group can enhance lipophilicity, potentially improving cell membrane permeability and interaction with hydrophobic binding pockets in protein targets. This makes 3-benzyltetronic acid a valuable scaffold for medicinal chemistry programs aimed at developing novel therapeutics.[2]
Experimental Protocols
The following are standard, field-proven protocols for the characterization of a novel or synthesized batch of 3-benzyltetronic acid.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of 3-benzyltetronic acid.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for acidic compounds to ensure the observation of the exchangeable enolic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required for adequate signal-to-noise.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Caption: General experimental workflow for NMR analysis.
Protocol: General Handling and Safety
As a member of the furanone class and an acidic organic compound, 3-benzyltetronic acid should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[3][6]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[2]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
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Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
3-Benzyltetronic acid is a molecule of significant interest due to its core tetronic acid scaffold, which is prevalent in many biologically active natural products. This guide has consolidated the available chemical identity information and provided a predicted, yet comprehensive, profile of its physicochemical and spectroscopic properties. The outlined experimental protocols offer a standardized approach for its characterization. This document serves as a valuable technical resource to support and guide further research and application of 3-benzyltetronic acid in drug discovery and chemical biology.
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(Note: Image is a placeholder for the chemical reaction structure.)
